molecular formula C15H16N4O2 B2444762 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 70404-22-7

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2444762
CAS No.: 70404-22-7
M. Wt: 284.319
InChI Key: WXTCJGIYDSAIAW-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione” is a chemical compound with the molecular formula C15H16N4O2. It is related to xanthine, a purine base found in most human body tissues and fluids .

Scientific Research Applications

Interactions in Polymorphs of Methylxanthines

  • Topology and Interaction Patterns : A study explored the interactions in polymorphs of methylxanthines, including caffeine and theobromine, which are structurally related to 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. The research emphasized the importance of hydrogen bonds and π···π stacking interactions in understanding the binding of these compounds to biological targets (Latosinska et al., 2014).

Coordination Spheres in Metal Complexes

  • Second Coordination Sphere Analysis : Research on the interaction of purine derivatives with divalent cations highlighted the importance of the second coordination sphere. This study provides insights into how modifications in purine derivatives, like this compound, can influence their interaction with metal ions (Maldonado et al., 2009).

Synthesis and Applications in Medicinal Chemistry

  • Microwave-Assisted Synthesis : A study reported the microwave-assisted synthesis of coumarin-purine hybrids, demonstrating a method that could potentially be applied to synthesize derivatives of this compound for various biomedical applications (Mangasuli et al., 2019).

Crystal Structure Analysis

  • X-ray Diffractometry in Structure Determination : The crystal structure of theophylline, a compound structurally similar to this compound, was analyzed using X-ray diffractometry. Such studies are crucial for understanding the molecular and crystal structure of purine derivatives (Sun et al., 2002).

Interaction Analysis in Crystal Structures

  • Hirshfeld Surface Analysis : The study of intermolecular interactions in crystal structures using Hirshfeld surface analysis can provide detailed insights into the molecular interactions of purine derivatives, applicable to this compound (Shukla et al., 2020).

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-9-16-13-12(19)14(20)18(3)15(21)17(13)2/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTCJGIYDSAIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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